molecular formula C11H14FNO4S B2725162 ethyl N-(3-fluorophenyl)-N-(methylsulfonyl)glycinate CAS No. 1242834-06-5

ethyl N-(3-fluorophenyl)-N-(methylsulfonyl)glycinate

Cat. No.: B2725162
CAS No.: 1242834-06-5
M. Wt: 275.29
InChI Key: JBCUCMPOGCYNNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl N-(3-fluorophenyl)-N-(methylsulfonyl)glycinate is a useful research compound. Its molecular formula is C11H14FNO4S and its molecular weight is 275.29. The purity is usually 95%.
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Scientific Research Applications

Guanidinium-Functionalized Polymer Electrolytes

Guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes have been synthesized via activated fluorophenyl-amine reaction. This approach offers precise control of cation functionality without deleterious side reactions, allowing the direct connection of guanidinium into stable phenyl rings, which may have implications for the application of ethyl N-(3-fluorophenyl)-N-(methylsulfonyl)glycinate in similar contexts (Kim, Labouriau, Guiver, & Kim, 2011).

Ionic Liquid Electrolytes for Capacitors

1-Ethyl-3-methyl imidazolium bis(fluorosulfonyl)imide (EMI-FSI) has been used as an electrolyte for electric double layer capacitors (EDLCs). This electrolyte exhibits high ionic conductivity and excellent rate capability, which could be relevant for the use of this compound in similar applications (Handa et al., 2008).

Polymerization and Characterization in Ionic Liquids

The electrochemical oxidation of 3-(4-fluorophenyl) thiophene in ionic liquids yielded an electroactive polymer. This study may provide insights into the potential for polymerization and characterization of this compound in similar ionic liquid environments (Naudin et al., 2002).

Biocatalysis in Drug Metabolism

Biocatalysis has been used to prepare mammalian metabolites of biaryl-bis-sulfonamide compounds, which can be relevant to the metabolism of compounds like this compound (Zmijewski et al., 2006).

Electrochemical Capacitor Applications

Poly 3-(phenylthiophene) derivatives, including those with fluorophenyl groups, have been evaluated for use in electrochemical capacitors. This suggests potential applications for this compound in the development of new materials for energy storage technologies (Ferraris et al., 1998).

Properties

IUPAC Name

ethyl 2-(3-fluoro-N-methylsulfonylanilino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO4S/c1-3-17-11(14)8-13(18(2,15)16)10-6-4-5-9(12)7-10/h4-7H,3,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBCUCMPOGCYNNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN(C1=CC(=CC=C1)F)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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